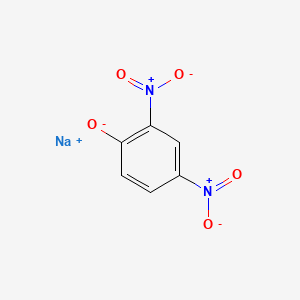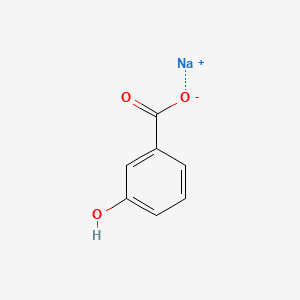![molecular formula C26H32N4O4 B1681101 [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Overview
Description
SRA880 is a non-peptide compound that acts as a selective antagonist for the somatostatin receptor subtype 1 (sst1). Somatostatin receptors are involved in various physiological processes, including the inhibition of hormone secretion and modulation of neurotransmission. SRA880 has shown potential in scientific research, particularly in the field of neuropharmacology, due to its ability to exhibit antidepressant-like effects when used in combination with other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRA880 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to achieve the desired chemical properties. This may include alkylation, acylation, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of SRA880 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
SRA880 can undergo various chemical reactions, including:
Oxidation: SRA880 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: SRA880 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
SRA880 has a wide range of applications in scientific research:
Neuropharmacology: SRA880 is used to study the role of somatostatin receptors in the central nervous system.
Endocrinology: By antagonizing somatostatin receptors, SRA880 can help elucidate the mechanisms of hormone secretion and regulation.
Cancer Research: Somatostatin receptors are expressed in various tumors. SRA880 can be used to investigate the role of these receptors in cancer cell proliferation and apoptosis.
Drug Development: SRA880 serves as a lead compound for developing new therapeutic agents targeting somatostatin receptors.
Mechanism of Action
SRA880 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 1 (sst1). This receptor is a G protein-coupled receptor involved in inhibiting the release of various hormones and neurotransmitters. By blocking this receptor, SRA880 can modulate physiological processes such as hormone secretion and neurotransmission. The exact molecular pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A cyclic peptide that acts as an agonist for somatostatin receptors, used clinically to treat acromegaly and certain types of tumors.
Lanreotide: Another somatostatin analog with similar clinical applications as octreotide.
Pasireotide: A multi-receptor targeted somatostatin analog used for treating Cushing’s disease and acromegaly.
Uniqueness of SRA880
Unlike peptide-based compounds such as octreotide and lanreotide, SRA880 is a non-peptide antagonist, which offers several advantages:
Stability: Non-peptide compounds like SRA880 are generally more stable and less susceptible to enzymatic degradation.
Bioavailability: SRA880 may have better bioavailability compared to peptide-based drugs, making it more suitable for oral administration.
Selectivity: SRA880’s selective antagonism of the sst1 receptor allows for more targeted studies and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |
InChI Key |
INULNSAIIZKOQE-YOSAUDMPSA-N |
SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


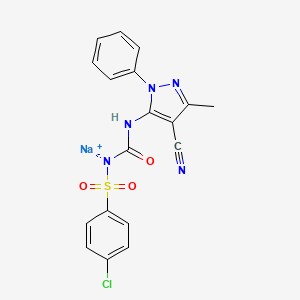
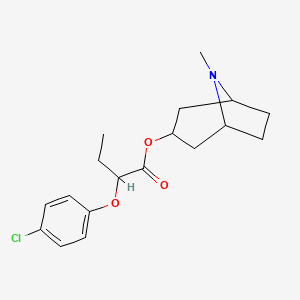
![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)
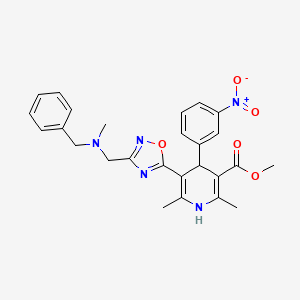
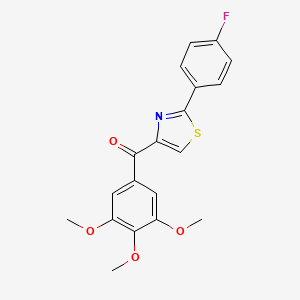
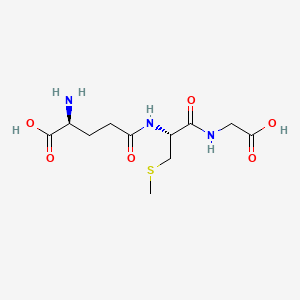

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)
